molecular formula C10H12N4S2 B12926678 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine CAS No. 51776-58-0

6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine

Cat. No.: B12926678
CAS No.: 51776-58-0
M. Wt: 252.4 g/mol
InChI Key: XBEMNCRDBWZLRW-UHFFFAOYSA-N
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Description

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is a heterocyclic compound that features both purine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine typically involves the formation of the purine ring followed by the introduction of the thiophene moiety. One common method includes the reaction of a purine derivative with a thiophene-containing reagent under specific conditions. For example, the use of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as catalytic vapour-phase reactions or the use of environmentally sustainable strategies like the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or organometallic compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene moiety .

Scientific Research Applications

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is unique due to its combination of purine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

51776-58-0

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

6-methylsulfanyl-9-(thiolan-2-yl)purine

InChI

InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3

InChI Key

XBEMNCRDBWZLRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCCS3

Origin of Product

United States

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